Basicity vs. 2-Aminothiazole Isomers
The 5-aminothiazole core is significantly less basic than the 2-aminothiazole core. The unsubstituted 1,3-thiazol-5-amine has a predicted pKa of 4.01 ± 0.10, whereas 2-aminothiazole has a reported pKa of 5.28 [1]. For the tert-butyl-substituted analogs, 4-tert-butyl-1,3-thiazol-2-amine (CAS 74370-93-7) exhibits a predicted pKa of 5.53 ± 0.10 . By class-level inference, the electron-donating tert-butyl group at C4 in 4-tert-butyl-1,3-thiazol-5-amine will modestly elevate the pKa relative to unsubstituted 5-aminothiazole (estimated pKa ~4.2–4.5), but it remains markedly less basic than the 2-amino isomer (pKa 5.53). At physiological pH 7.4, the 5-amine species is predominantly deprotonated, resulting in a neutral amine, whereas the 2-amino isomer remains partially protonated. This divergence in protonation state alters hydrogen-bonding capacity, solubility, and passive membrane permeability, making the compounds non-interchangeable in medicinal chemistry programs.
| Evidence Dimension | Basicity (aqueous pKa of conjugate acid) |
|---|---|
| Target Compound Data | Estimated pKa ~4.2–4.5 (predicted; 5-aminothiazole pKa 4.01 + tert-butyl electron-donating increment) |
| Comparator Or Baseline | 4-tert-butyl-1,3-thiazol-2-amine (CAS 74370-93-7): pKa 5.53 ± 0.10 (predicted) ; 2-aminothiazole: pKa 5.28 (reported) [1] |
| Quantified Difference | ΔpKa ≈ 1.0–1.3 units; the 5-amine isomer is approximately 10× less basic (lower proton affinity) |
| Conditions | Aqueous solution, 25 °C; predicted values from ChemBK and ChemicalBook databases |
Why This Matters
For procurement decisions in drug discovery, the choice between 5-amine and 2-amine isomers directly governs the compound's ionization state at physiological pH, affecting in vitro assay interpretation and the feasibility of generating neutral prodrugs.
- [1] ScienceDirect Topics. Aminothiazole: pKa = 5.28. https://www.sciencedirect.com/topics/chemistry/aminothiazole (accessed 2026). View Source
